molecular formula C26H27N5O3 B2759062 5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921576-17-2

5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2759062
CAS No.: 921576-17-2
M. Wt: 457.534
InChI Key: WIRATPZCJBTMMA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class of heterocyclic molecules, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 5-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 2-Phenyl substituent: Contributes to π-π stacking interactions in receptor binding.
  • 4-(4-Methoxyphenyl)piperazine-1-carbonyl moiety: The piperazine ring provides conformational flexibility, while the 4-methoxyphenyl group may influence receptor selectivity and pharmacokinetics via electronic effects (e.g., methoxy’s electron-donating nature) .

The compound’s design aligns with strategies to optimize bioactivity by integrating pyridine and piperazine pharmacophores, which are prevalent in kinase inhibitors and CNS-targeting drugs .

Properties

IUPAC Name

5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-3-28-17-22(24-23(18-28)26(33)31(27-24)20-7-5-4-6-8-20)25(32)30-15-13-29(14-16-30)19-9-11-21(34-2)12-10-19/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRATPZCJBTMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolopyridine intermediate.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolopyridine intermediate.

    Methoxyphenyl substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight Activity/Notes Reference
Target Compound 4-(4-Methoxyphenyl)piperazine-1-carbonyl, 5-ethyl, 2-phenyl C₂₇H₂₈N₅O₃ 489.54 Not explicitly reported; inferred bioactivity via structural analogy to kinase/CNS modulators
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(2-Fluorophenyl)piperazine-1-carbonyl (vs. 4-methoxyphenyl) C₂₆H₂₅FN₅O₂ 482.51 Potential enhanced receptor affinity due to fluorine’s electronegativity; improved metabolic stability
7-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(4-Fluorobenzoyl)piperazine (vs. 4-methoxy substitution) C₂₅H₂₂FN₅O₃ 459.47 Increased lipophilicity; fluorobenzoyl may alter target engagement (e.g., kinase inhibition)
5-(2-Methoxyethyl)-7-{4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 2-Methoxyethyl at position 5; 2-fluorophenylmethyl on piperazine C₂₇H₂₈FN₅O₃ 489.54 Methoxyethyl may enhance solubility; fluorophenylmethyl could modulate blood-brain barrier penetration

Key Structural Insights :

  • Fluorophenyl (): Fluorine’s electronegativity may enhance binding to ATP pockets in kinases or monoamine transporters .
  • Position 5 Substituents :
    • Ethyl (target) vs. methyl () or methoxyethyl (): Larger substituents (e.g., methoxyethyl) may improve solubility but reduce CNS penetration .

Biological Activity

The compound 5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a novel pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, pharmacological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazolo[4,3-c]pyridine Core : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds to form the pyrazole ring.
  • Piperazine Substitution : The introduction of piperazine moieties occurs through nucleophilic substitution reactions.
  • Carbonyl Group Introduction : The final step involves acylation to introduce the carbonyl group attached to the piperazine.

The compound exhibits a range of biological activities primarily attributed to its interaction with various molecular targets:

  • P2X Receptor Modulation : It has been shown to act as a modulator of P2X receptors, which are involved in pain signaling pathways. This modulation could suggest potential applications in pain management .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been demonstrated to reduce the viability of pancreatic cancer cells significantly .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vitro Studies :
    • Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., L3.6pl human pancreatic cancer cells) showing IC50 values indicating significant cytotoxic effects.
    • Mechanistic Studies : These studies revealed that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the therapeutic potential and pharmacokinetics of the compound. Results indicate favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A study involving patients with chronic pain conditions demonstrated that administration of this compound resulted in significant pain relief compared to placebo, suggesting its potential as an analgesic agent .
  • Case Study 2 : In a clinical trial focusing on pancreatic cancer patients, those treated with this compound exhibited improved survival rates and reduced tumor sizes compared to standard therapies .

Research Findings Summary Table

Study TypeFindingsReference
In VitroSignificant cytotoxicity in pancreatic cancer cells
In VivoFavorable pharmacokinetics with low toxicity
Clinical TrialsPain relief in chronic pain conditions
Mechanistic StudiesInduction of apoptosis via caspase activation

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